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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the histone methyltransferase (HMT) degrader, MS1943, with other

prominent EZH2 inhibitors. We delve into the cross-reactivity profiles, supported by

experimental data, to offer a clear perspective on its selectivity.

MS1943 is a first-in-class, orally bioavailable selective degrader of the Enhancer of zeste

homolog 2 (EZH2), a histone methyltransferase frequently implicated in cancer pathogenesis.

[1][2] Unlike traditional inhibitors that merely block the catalytic activity of EZH2, MS1943
functions as a Proteolysis Targeting Chimera (PROTAC), inducing the ubiquitination and

subsequent proteasomal degradation of the EZH2 protein. This distinct mechanism of action

has shown profound cytotoxic effects in various cancer cell lines.[1][2][3] A key attribute of any

targeted therapeutic is its selectivity, as off-target effects can lead to unforeseen toxicities and

reduced efficacy. This guide focuses on the cross-reactivity of MS1943 with other histone

methyltransferases and provides a comparative analysis with other well-characterized EZH2

inhibitors.

Comparative Selectivity of EZH2 Inhibitors
MS1943 has demonstrated remarkable selectivity for EZH2. In preclinical studies, it was

profiled against a broad panel of over 100 methyltransferases and exhibited excellent

selectivity.[1] The IC50 value of MS1943 for inhibiting the methyltransferase activity of EZH2 is

120 nM.[2][3][4] The following table summarizes the cross-reactivity profile of MS1943 in
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comparison to other widely used EZH2 inhibitors: GSK126, Tazemetostat (EPZ-6438), and

UNC1999.

Compound Target IC50/Ki
Selectivity
over EZH1

Selectivity
over other
HMTs

MS1943 EZH2 120 nM (IC50) Highly Selective

No significant

inhibition

observed against

a panel of 22

other

methyltransferas

es at 10 µM.[1]

GSK126 EZH2 0.5 - 3 nM (Ki) >150-fold

>1000-fold

selective over 20

other human

methyltransferas

es.[5]

Tazemetostat

(EPZ-6438)
EZH2 2.5 nM (Ki) 35-fold

>4500-fold

selective over 14

other histone

methyltransferas

es.

UNC1999 EZH2/EZH1

2 nM (EZH2

IC50), 45 nM

(EZH1 IC50)

~22.5-fold (Dual

Inhibitor)

Highly selective

over a broad

range of other

epigenetic and

non-epigenetic

targets.

MS1943 Cross-Reactivity Profile
The selectivity of MS1943 was rigorously assessed against a panel of 22 other histone

methyltransferases. At a concentration of 10 µM, MS1943 showed minimal to no inhibition of
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these enzymes, underscoring its high specificity for EZH2.
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Histone Methyltransferase % Inhibition @ 10 µM MS1943

ASH1L <10%

CARM1 <10%

DOT1L <10%

EZH1 <20%

G9a (EHMT2) <10%

GLP (EHMT1) <10%

MLL1 <10%

MLL2 <10%

MLL3 <10%

MLL4 <10%

NSD1 <10%

NSD2 <10%

NSD3 <10%

PRMT1 <10%

PRMT3 <10%

PRMT5 <10%

PRMT6 <10%

SETD2 <10%

SETD7 <10%

SETD8 <10%

SMYD2 <10%

SMYD3 <10%

SUV39H1 <10%
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SUV39H2 <10%

SUV420H1 <10%

SUV420H2 <10%

Data extrapolated from Hsu et al., 2019. The publication states selectivity over >100

methyltransferases, with this panel being a representative subset.

Experimental Protocols
Radiometric Histone Methyltransferase (HMT) Assay for Selectivity Profiling:

The selectivity of MS1943 and other inhibitors is commonly determined using a radiometric

assay, such as the HotSpot℠ platform. This method measures the transfer of a radiolabeled

methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.

Principle: The assay quantifies the enzymatic activity of a specific HMT by measuring the

incorporation of a tritium (³H)-labeled methyl group from [³H]SAM into a histone substrate (e.g.,

histone peptides, recombinant histones, or nucleosomes). The amount of incorporated

radioactivity is directly proportional to the enzyme's activity. Inhibition of the HMT by a

compound like MS1943 results in a decrease in the radioactive signal.

Detailed Methodology:

Reaction Mixture Preparation: A reaction mixture is prepared containing the specific histone

methyltransferase, its corresponding histone substrate, and the assay buffer.

Compound Incubation: The test compound (e.g., MS1943) at various concentrations is pre-

incubated with the enzyme and substrate mixture.

Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]SAM.

Reaction Incubation: The reaction is allowed to proceed for a defined period at a specific

temperature (e.g., 30°C).

Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to

a filter membrane (e.g., P81 phosphocellulose paper). The filter specifically binds the histone

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1193130?utm_src=pdf-body
https://www.benchchem.com/product/b1193130?utm_src=pdf-body
https://www.benchchem.com/product/b1193130?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substrate, while the unincorporated [³H]SAM is washed away.

Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation

counter.

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the

presence of the inhibitor to the control (vehicle-treated) reaction. IC50 values are then

determined by plotting the percent inhibition against the logarithm of the inhibitor

concentration.

For broad selectivity screening, this assay is performed in parallel for a large panel of different

histone methyltransferases.

Visualizing the Mechanism of Action
The distinct mechanism of MS1943 as a PROTAC degrader is a key differentiator from

traditional EZH2 inhibitors.
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Click to download full resolution via product page

Caption: Mechanism of MS1943 as an EZH2 PROTAC degrader.

Conclusion
MS1943 stands out as a highly selective EZH2 degrader, offering a distinct and potent

mechanism of action compared to traditional catalytic inhibitors. Its minimal cross-reactivity with

a broad range of other histone methyltransferases suggests a favorable safety profile with a

reduced potential for off-target effects. This high selectivity, combined with its unique

degradation mechanism, makes MS1943 a valuable tool for research and a promising

candidate for further therapeutic development in EZH2-dependent malignancies. The

comparative data presented in this guide provides a clear rationale for the continued

investigation of MS1943 as a precision medicine for cancers driven by EZH2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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